An In-depth Technical Guide on the Chemical Properties and Structure of 3,4-Dihydro-2H-pyran-2-one
An In-depth Technical Guide on the Chemical Properties and Structure of 3,4-Dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran-2-one, a member of the δ-lactone class of organic compounds, is a heterocyclic molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a six-membered ring containing an ester group and a carbon-carbon double bond, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,4-Dihydro-2H-pyran-2-one, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identification
The fundamental structure of 3,4-Dihydro-2H-pyran-2-one consists of a pyran ring system with a ketone group at the second position and a double bond between the fifth and sixth carbons.
Table 1: Chemical Identifiers for 3,4-Dihydro-2H-pyran-2-one
| Identifier | Value |
| IUPAC Name | 3,4-dihydropyran-2-one[1] |
| CAS Number | 26638-97-1[1] |
| Molecular Formula | C₅H₆O₂[1] |
| Molecular Weight | 98.10 g/mol [1] |
| Canonical SMILES | C1CC(=O)OC=C1 |
| InChI Key | VEFDLKXOSOFUIN-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimentally determined physical properties for the unsubstituted 3,4-Dihydro-2H-pyran-2-one are not widely reported. The data presented below are primarily computed values from publicly available databases. For comparison, experimental data for the closely related saturated analogue, δ-valerolactone, is often used as an estimate.
Table 2: Computed Physicochemical Properties of 3,4-Dihydro-2H-pyran-2-one
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 98.036779430 g/mol | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Spectroscopic Data
Detailed spectroscopic data for the unsubstituted 3,4-Dihydro-2H-pyran-2-one is limited in the public domain. The following represents expected spectral characteristics based on its structure and data from related compounds.
Table 3: Predicted Spectroscopic Data for 3,4-Dihydro-2H-pyran-2-one
| Spectrum | Predicted Peaks/Shifts |
| ¹H NMR | Protons adjacent to the carbonyl (C3) and the oxygen (C6) would be deshielded. Olefinic protons would appear in the downfield region. |
| ¹³C NMR | The carbonyl carbon (C2) would show a characteristic peak in the downfield region (~170 ppm). Olefinic carbons (C5 and C6) would also be in the downfield region. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the lactone would be prominent (~1720-1740 cm⁻¹). A C=C stretching vibration would also be present. |
Synthesis of 3,4-Dihydro-2H-pyran-2-one
General Synthetic Strategies
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N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can facilitate the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions, such as [4+2] and [3+3] cycloadditions. These reactions often utilize α,β-unsaturated aldehydes as starting materials. The NHC activates the aldehyde to form a Breslow intermediate, which then undergoes further reactions to yield the dihydropyranone ring system.
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Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic compounds. For the synthesis of 3,4-dihydropyran-2-ones, an appropriate diene-containing ester can be subjected to RCM using a ruthenium-based catalyst, such as Grubbs' catalyst, to form the unsaturated lactone ring. A potential workflow for this approach is illustrated below.
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Lactonization of Hydroxy Acids: The intramolecular esterification of a suitable γ,δ-unsaturated-δ-hydroxy carboxylic acid can lead to the formation of the 3,4-dihydropyran-2-one ring. This reaction is typically acid-catalyzed.
Reactivity and Chemical Properties
The reactivity of 3,4-Dihydro-2H-pyran-2-one is dictated by the presence of the α,β-unsaturated lactone moiety. This functional group makes the molecule susceptible to a variety of transformations.
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Nucleophilic Addition: The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system makes them susceptible to attack by nucleophiles. Michael addition (1,4-conjugate addition) is a common reaction pathway.
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Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with suitable dienes, providing a route to complex polycyclic structures.
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Reduction: The carbonyl group and the double bond can be reduced using various reducing agents to afford saturated lactones or diols.
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Ring-Opening Reactions: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding open-chain hydroxy acid.
The following diagram illustrates the general reactivity of the 3,4-dihydropyran-2-one core.
Biological Activity and Applications in Drug Development
While specific biological data for the unsubstituted 3,4-Dihydro-2H-pyran-2-one is sparse, the dihydropyran-2-one scaffold is a common motif in a variety of biologically active natural products and synthetic molecules. Derivatives have shown a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.
For instance, derivatives of the related 3,4-dihydro-2H-pyran-2-carboxaldehyde have been investigated as potent adenosine (B11128) A₂A and A₃ receptor agonists, highlighting the potential of this heterocyclic system in modulating specific biological targets.[2] The pyran ring is also found in compounds with activity against Alzheimer's disease. The development of new synthetic methodologies for this scaffold is therefore of high interest to medicinal chemists for the generation of novel therapeutic agents.
Conclusion
3,4-Dihydro-2H-pyran-2-one is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. While comprehensive experimental data for the parent compound is not extensively available, the known reactivity of its derivatives and the various synthetic routes to the core structure provide a solid foundation for its use in the development of novel chemical entities. Further research into the specific properties and biological activities of the unsubstituted and variously substituted 3,4-Dihydro-2H-pyran-2-ones is warranted to fully exploit the potential of this versatile scaffold.
